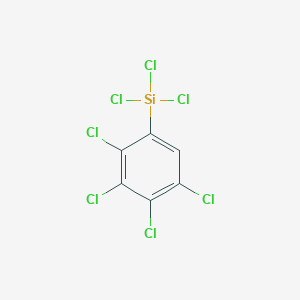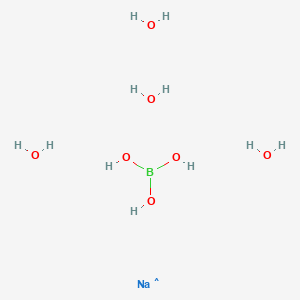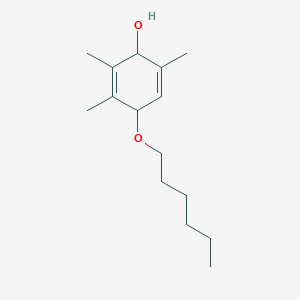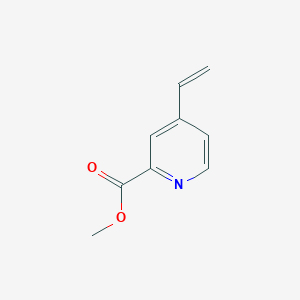
Methyl 4-ethenylpyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-ethenylpyridine-2-carboxylate is an organic compound with the molecular formula C9H9NO2 It is a derivative of pyridine, featuring a carboxylate ester group and an ethenyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-ethenylpyridine-2-carboxylate typically involves the esterification of 4-ethenylpyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-ethenylpyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-ethenylpyridine-2-carboxylic acid.
Reduction: Methyl 4-ethenylpyridine-2-methanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Methyl 4-ethenylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-ethenylpyridine-2-carboxylate involves its interaction with specific molecular targets. The ethenyl group allows for the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The pyridine ring can also engage in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
- Methyl 2-ethenylpyridine-4-carboxylate
- Methyl 3-ethenylpyridine-2-carboxylate
- Methyl 4-vinylpyridine-2-carboxylate
Uniqueness: Methyl 4-ethenylpyridine-2-carboxylate is unique due to the specific positioning of the ethenyl and carboxylate groups on the pyridine ring. This configuration imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
322691-84-9 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
methyl 4-ethenylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H9NO2/c1-3-7-4-5-10-8(6-7)9(11)12-2/h3-6H,1H2,2H3 |
InChI Key |
ZLLWXDABMGWRTP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


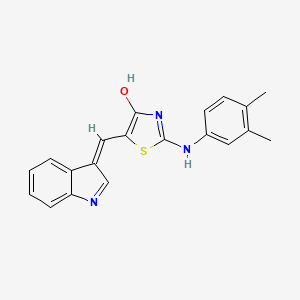
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,5-(bromomethyl)-3',6'-dihydroxy-](/img/structure/B13825584.png)
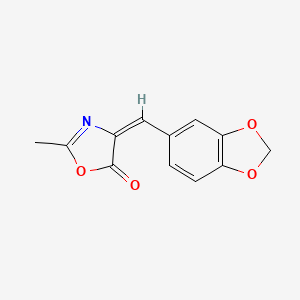
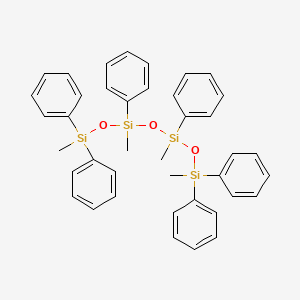
![2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B13825591.png)
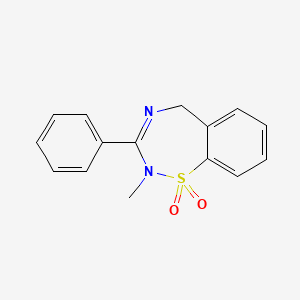
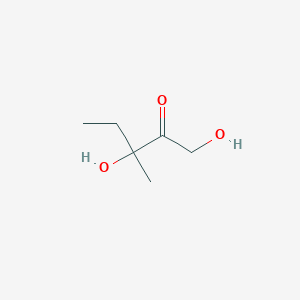
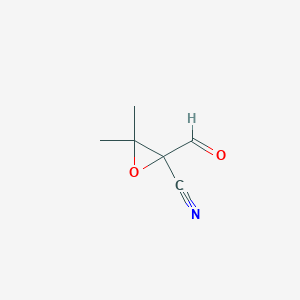

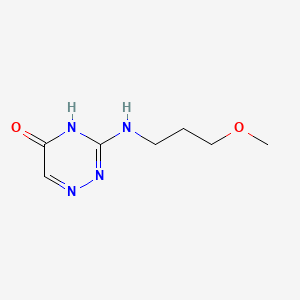
![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6](/img/structure/B13825633.png)
